![molecular formula C15H20FNO4 B6356293 3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid CAS No. 1182270-04-7](/img/structure/B6356293.png)
3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid
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Overview
Description
3-(t-Butoxycarbonyl)[(4-fluorophenyl)methyl]amino]propanoic acid (abbreviated 3-B-FPA) is a powerful synthetic acid used in a variety of scientific applications, from chemical synthesis to biochemistry. It is a member of the carboxylic acid family, and is a versatile reagent that can be used in a variety of ways. 3-B-FPA is a strong acid, with a pKa of 1.7, and is useful in the synthesis of a wide range of compounds.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . This compound could potentially be used in this process. Protodeboronation is a radical approach that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Anti-Markovnikov Hydromethylation of Alkenes
This compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Stereoselective Hydroboration
This compound could potentially be used in stereoselective hydroboration . This is a process where the boron moiety can be converted into a broad range of functional groups .
Organotrifluoroborate Salts in Suzuki–Miyaura Couplings
This compound could potentially be used in the reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon–carbon bond formation pathways.
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17(9-8-13(18)19)10-11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXLZAZIWZYOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid |
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